molecular formula C8H14N6O B12890915 2-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine

2-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine

Cat. No.: B12890915
M. Wt: 210.24 g/mol
InChI Key: AZIYRCSYPFWAQT-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-b][1,2,4]triazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyrazole and triazole rings in its structure makes it a unique scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxy-3-hydrazinyl-1H-pyrazole with ethyl chloroacetate, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines.

Major Products:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups introduced at the aminoethyl position.

Scientific Research Applications

2-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of both pyrazole and triazole rings allows for multiple binding interactions, enhancing its biological activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

    1,2,4-Triazole: A widely studied heterocycle with diverse biological activities.

    Pyrazole: Another important heterocycle with applications in medicinal chemistry.

    Imidazole: Known for its role in various biological processes and as a scaffold for drug design.

Uniqueness: 2-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine is unique due to the combination of pyrazole and triazole rings in its structure. This dual-ring system provides a versatile platform for the development of new bioactive molecules with enhanced properties compared to single-ring analogs.

Properties

Molecular Formula

C8H14N6O

Molecular Weight

210.24 g/mol

IUPAC Name

2-(2-aminoethyl)-6-ethoxy-3H-pyrazolo[1,5-b][1,2,4]triazol-7-amine

InChI

InChI=1S/C8H14N6O/c1-2-15-8-6(10)7-11-5(3-4-9)12-14(7)13-8/h2-4,9-10H2,1H3,(H,11,12)

InChI Key

AZIYRCSYPFWAQT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN2C(=C1N)N=C(N2)CCN

Origin of Product

United States

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